N-(benzo[d][1,3]dioxol-5-yl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a benzodioxole moiety and a 3-fluorobenzamido substituent. Its design incorporates a benzofuran core, which is often associated with bioactivity in kinase inhibition, antimicrobial agents, and enzyme modulators. The benzodioxole group enhances metabolic stability, while the fluorinated benzamido substituent may influence binding affinity and solubility .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[(3-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN2O5/c24-14-5-3-4-13(10-14)22(27)26-20-16-6-1-2-7-17(16)31-21(20)23(28)25-15-8-9-18-19(11-15)30-12-29-18/h1-11H,12H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAINOSOJGRZBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step may involve coupling reactions using reagents like benzo[d][1,3]dioxole derivatives.
Attachment of the Fluorobenzamido Group: This can be done through amide bond formation using reagents such as 3-fluorobenzoic acid and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction cascades or metabolic pathways, depending on the specific biological context.
Comparison with Similar Compounds
Structural Analogues
Key Compounds for Comparison:
N-(2H-1,3-benzodioxol-5-yl)-3-(2-chloro-6-fluorobenzamido)-1-benzofuran-2-carboxamide (CAS 872613-01-9) Structural Difference: The benzamido group is substituted with 2-chloro-6-fluorophenyl instead of 3-fluorophenyl.
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzofuran-2-carboxamide (Compound 21)
- Structural Difference : Replaces the benzodioxole and fluorobenzamido groups with a benzimidazole-linked benzyl group.
- Impact : The benzimidazole moiety may enhance interactions with heme-containing enzymes or DNA, diverging from the benzodioxole’s metabolic stability focus .
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acrylamide (7b)
- Structural Difference : Features an acrylamide linker and a thiazole ring instead of a benzofuran core.
- Impact : The thiazole and acrylamide groups could modulate solubility and electronic properties differently compared to the carboxamide-benzofuran system .
Physicochemical Properties
Notes:
- Fluorine and chlorine substituents generally lower melting points compared to non-halogenated analogs due to reduced crystallinity .
- Higher yields in acrylamide derivatives (e.g., 81% in ) suggest efficient synthetic routes compared to benzofuran carboxamides .
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, supported by various studies and data.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran core, dioxole moiety, and a fluorobenzamide substituent. The molecular formula is , with a molecular weight of 439.5 g/mol.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds related to this structure. For instance, derivatives incorporating benzo[d][1,3]dioxol-5-yl moieties have shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
These results indicate that the synthesized compounds exhibit superior cytotoxicity compared to standard chemotherapeutics like doxorubicin, especially in specific cancer types .
The mechanism of action for these compounds appears to involve multiple pathways:
- EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor proliferation and survival.
- Apoptosis Induction : Assessment using annexin V-FITC staining indicated that these compounds promote apoptosis in cancer cells through mitochondrial pathways, influencing proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Cell cycle analysis revealed that these compounds can induce cell cycle arrest at the G1 phase, preventing further cell division .
Antimicrobial Activity
While primarily noted for anticancer properties, there is emerging evidence regarding the antimicrobial activity of related compounds. For instance, derivatives have been tested against various Gram-positive and Gram-negative bacteria, with some showing significant inhibition of bacterial growth . The structural modifications on the benzofuran scaffold are believed to enhance their bioactivity.
Study 1: Synthesis and Evaluation
In a study focusing on the synthesis of thiourea derivatives containing benzo[d][1,3]dioxol-5-yl groups, researchers found that these compounds exhibited promising anticancer activities with low cytotoxicity toward normal cells . This selective toxicity is essential for developing safer therapeutic agents.
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis highlighted that substituents on the aromatic rings significantly affect the biological activity. For example, the presence of electron-withdrawing groups like fluorine was found to enhance potency against specific cancer cell lines while maintaining lower toxicity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
